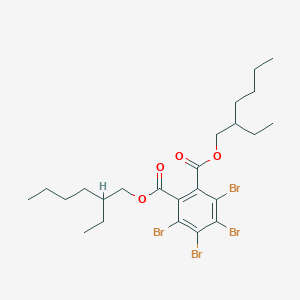
双(2-乙基己基)3,4,5,6-四溴邻苯二甲酸酯
概述
描述
甲萘醌-7,维生素K家族成员之一,是一种脂溶性维生素,在多种生理过程中发挥着至关重要的作用。它尤其以其对骨骼健康和心血管功能的重要性而闻名。 甲萘醌-7由肠道中某些细菌合成,也可从膳食来源中获得,如纳豆、奶酪和酸菜等发酵食品 . 这种化合物与其他形式的维生素K相比,在体内的半衰期更长,使其能够持续发挥其有益作用 .
科学研究应用
甲萘醌-7在各个领域都有广泛的科学研究应用:
化学: 它被用作模型化合物来研究脂溶性维生素的行为及其与其他分子的相互作用。
生物学: 对甲萘醌-7的研究集中在其在细胞过程中的作用,包括其参与钙代谢和骨骼矿化的调节.
作用机制
甲萘醌-7通过激活参与钙代谢的维生素K依赖性蛋白发挥作用。 甲萘醌-7激活的关键蛋白之一是骨钙蛋白,它在骨组织的矿化中起着至关重要的作用 . 此外,甲萘醌-7激活基质Gla蛋白,抑制钙在动脉壁中的沉积,从而降低动脉硬化和动脉粥样硬化的风险 . 这些过程中涉及的分子靶标和途径包括维生素K循环和与钙结合蛋白相关的基因表达的调节 .
生化分析
Biochemical Properties
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate is extremely hydrophobic, which impacts its bioavailability . It interacts with various biomolecules, but there is little evidence for biotransformation of the chemical by aquatic species .
Cellular Effects
It is known to bioaccumulate in aquatic species, potentially presenting risks to wildlife and humans that consume them .
Molecular Mechanism
It is known to have biphasic elimination behavior, with 94% of the body burden depleted within the first 12 hours of elimination and the remaining 6% eliminated very slowly thereafter .
Temporal Effects in Laboratory Settings
In laboratory settings, Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate has been observed to have long-term effects on cellular function. It is known to be stable and does not degrade quickly .
准备方法
合成路线和反应条件: 甲萘醌-7可以通过天然发酵和化学合成两种方法合成。 天然发酵法使用枯草芽孢杆菌等细菌,这些细菌在发酵过程中会产生甲萘醌-7 . 化学合成路线涉及使用各种化学试剂和催化剂来生产甲萘醌-7,但由于其复杂性和成本,这种方法并不常见 .
工业生产方法: 甲萘醌-7的工业生产主要依赖于发酵技术。固态发酵和液态发酵是两种主要的方法。 液态发酵由于其在热量和质量传递方面的效率,更适合大规模生产 . 通过调节发酵培养基的成分、生长条件和使用生物膜反应器来提高甲萘醌-7的分泌,可以优化发酵过程 .
化学反应分析
反应类型: 甲萘醌-7会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其生物活性及其稳定性至关重要。
常用试剂和条件:
氧化: 甲萘醌-7可以在受控条件下使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 甲萘醌-7的还原可以使用硼氢化钠或氢化铝锂等还原剂实现。
取代: 涉及甲萘醌-7的取代反应通常需要催化剂和特定的反应条件来确保形成所需产物。
相似化合物的比较
甲萘醌-7是较大化合物家族的一部分,称为甲萘醌,这些化合物根据称为甲萘醌的分子重复单元的数量进行分类。类似的化合物包括:
甲萘醌-4: 以其较短的半衰期和在体内的快速吸收而闻名。
甲萘醌-8和甲萘醌-9: 这些化合物具有更长的异戊二烯侧链,存在于发酵食品中.
甲萘醌-7的独特性: 甲萘醌-7的独特性在于其较长的半衰期,使其能够在血液中停留更长时间,从而为骨骼和心血管健康提供持续的益处 . 其更高的生物利用度和高效吸收使其成为与其他形式的维生素K相比,更受青睐的补充选择 .
总之,甲萘醌-7是一种具有重大健康益处和多种科学研究、医学和工业应用的至关重要的化合物。其独特的特性和作用机制使其成为维持整体健康和福祉的必需营养素。
属性
IUPAC Name |
bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDINPOVKWVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027887 | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Color/Form |
Liquid | |
CAS No. |
26040-51-7 | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main routes of human exposure to BEH-TEBP?
A1: Humans are primarily exposed to BEH-TEBP through dust ingestion and inhalation of contaminated air. [, , , , ] This is because BEH-TEBP is an additive flame retardant, meaning it is not chemically bound to the products it is used in and can leach into the environment. [, ] Studies have shown elevated levels of BEH-TEBP in indoor dust, particularly on elevated surfaces, suggesting that current exposure estimations based on floor dust alone may underestimate actual exposure. []
Q2: Are there any concerns regarding BEH-TEBP exposure in children?
A2: Yes, children are considered a particularly vulnerable population for BEH-TEBP exposure. Studies have detected elevated levels of BEH-TEBP in childcare articles such as car seats, mattresses, and toys. [] The presence of high levels of BEH-TEBP in these items raises concerns about potential exposure during critical developmental stages.
Q3: What are the known toxicological effects of BEH-TEBP?
A3: Research on BEH-TEBP toxicity is ongoing, but studies have linked it to several adverse health outcomes. In zebrafish, BEH-TEBP exposure has been associated with:
- Endocrine disruption: BEH-TEBP shows antagonistic activity on the androgen receptor signaling pathway, potentially interfering with hormone balance. []
- Reproductive toxicity: Exposure can lead to reduced mating behavior in male zebrafish, abnormal offspring development, reduced sperm motility, and impaired germ cells. []
- Metabolic disruption: BEH-TEBP has been linked to increased visceral fat accumulation and potential non-alcoholic fatty liver disease in zebrafish, with gender-specific responses observed. []
- Thyroid disruption: Research suggests that BEH-TEBP might disrupt thyroid hormone homeostasis. []
Q4: How persistent is BEH-TEBP in the environment?
A6: BEH-TEBP has shown persistence in both laboratory and field studies. [, ] In outdoor aquatic mesocosms, BEH-TEBP persisted in both particulate and sediment compartments, with median dissipation times exceeding 100 days in the sediment. [] These findings raise concerns about its long-term presence and potential for biomagnification in the environment.
Q5: How does BEH-TEBP behave in the environment?
A7: Being hydrophobic, BEH-TEBP tends to partition to particulate matter and sediment in aquatic environments. [] Studies have also detected BEH-TEBP in air samples, indicating its potential for long-range atmospheric transport. [, ]
Q6: What are the main sources of BEH-TEBP in the environment?
A8: The primary source of BEH-TEBP in the environment is its use as a flame retardant in consumer products. [, ] Improper disposal of these products, especially in landfills, can lead to the release of BEH-TEBP into the surrounding environment. []
Q7: Have any degradation products of BEH-TEBP been identified in the environment?
A9: Yes, research has identified the presence of hydroxylated bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) isomers in both technical products containing BEH-TEBP and environmental samples like house dust. [] The presence of these hydroxylated metabolites, which often exhibit greater toxicity than their non-hydroxylated counterparts, raises further concerns about the potential environmental and health impacts of BEH-TEBP. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30617.png)






